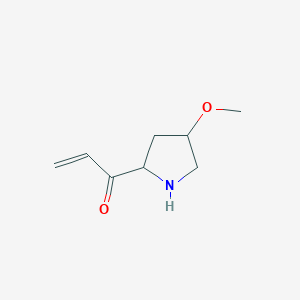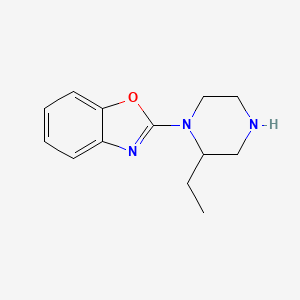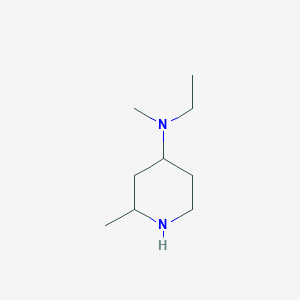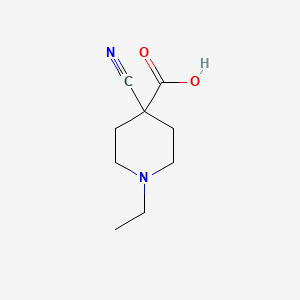
3-(Aminomethyl)-2-hydroxypentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-2-hydroxypentanal is an organic compound that features both an amino group and a hydroxyl group attached to a pentanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxypentanal can be achieved through several methods. One common approach involves the reaction of 2-hydroxypentanal with an aminomethylating agent under controlled conditions. For example, the reaction can be carried out using formaldehyde and ammonia in the presence of a catalyst to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-2-hydroxypentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(Aminomethyl)-2-oxopentanal.
Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 3-(Aminomethyl)-2-oxopentanal
Reduction: 3-(Aminomethyl)-2-hydroxypentanol
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Aminomethyl)-2-hydroxypentanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(Aminomethyl)-2-hydroxypentanal involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)-2-hydroxyhexanal
- 3-(Aminomethyl)-2-hydroxybutanal
- 3-(Aminomethyl)-2-hydroxyheptanal
Uniqueness
3-(Aminomethyl)-2-hydroxypentanal is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both an amino group and a hydroxyl group on a pentanal backbone allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
3-(aminomethyl)-2-hydroxypentanal |
InChI |
InChI=1S/C6H13NO2/c1-2-5(3-7)6(9)4-8/h4-6,9H,2-3,7H2,1H3 |
InChIキー |
DTPGHVXMRDGMDE-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C(C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)

![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)






![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)

